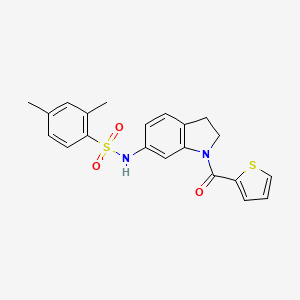

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

説明

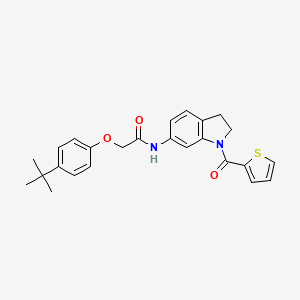

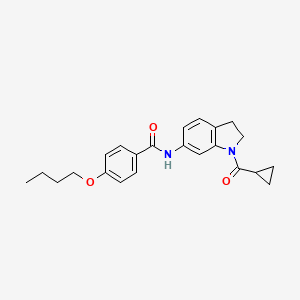

“N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a chemical compound. It is a molecule that contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also contains 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .

Synthesis Analysis

A highly efficient protocol was developed for the synthesis of 3- (indoline-1-carbonyl)-N- (substituted) benzene sulfonamide analogs with excellent yields . The synthesis involves the use of sulfonyl chloride, dichloromethane (DCM), substituted amine, pyridine, lithium hydroxide (LiOH), tetrahydrofuran (THF), water (H2O), and indoline .Molecular Structure Analysis

The molecule contains a total of 37 atoms; 16 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . It also contains 1 secondary amide (aliphatic), and 1 tertiary amide (aromatic) .科学的研究の応用

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide could serve as a lead compound for designing novel drugs. Its structural features may contribute to specific interactions with biological targets, such as enzymes or receptors. Researchers explore its potential as an anticancer agent, anti-inflammatory drug, antimicrobial agent, and more .

Organic Semiconductors

Thiophene-based molecules find applications in organic electronics. The compound’s π-conjugated system allows it to act as a semiconductor material. Researchers use these materials in organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene derivatives make them valuable for advancing electronic devices .

Corrosion Inhibition

Thiophene derivatives, including N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide , exhibit corrosion inhibition properties. Industries use them to protect metal surfaces from corrosion, especially in aggressive environments. The compound’s ability to form protective layers on metal surfaces makes it valuable for preventing rust and degradation .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. Thiophene-containing compounds participate in host-guest interactions, self-assembly, and molecular recognition. Researchers investigate how N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide interacts with other molecules, potentially leading to novel materials or functional assemblies .

Material Science

Thiophene derivatives contribute to material science. Their incorporation into polymers, nanoparticles, or thin films can enhance material properties. Researchers study the compound’s behavior in different matrices, aiming to improve mechanical, optical, or electronic characteristics of materials .

Serotonin Antagonists and Neurological Research

Given its structural features, N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide might interact with serotonin receptors. Serotonin antagonists play a role in neurological research, including the treatment of conditions like Alzheimer’s disease. Investigating its effects on serotonin pathways could yield valuable insights .

作用機序

Target of Action

It’s known that thiophene and its substituted derivatives, which are part of the compound’s structure, possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Pathways

These include elastase inhibitors, carbonic anhydrase inhibitors, clostridium histolyticum collagenase inhibitors as well as herbicides and plant growth regulators . The downstream effects of these pathways would depend on the specific target and mode of action of the compound.

Pharmacokinetics

Indole derivatives, which are part of the compound’s structure, are known to display potential activity across a variety of biological targets .

特性

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c22-19(18-7-4-12-25-18)21-11-10-14-8-9-15(13-17(14)21)20-26(23,24)16-5-2-1-3-6-16/h1-9,12-13,20H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXLDQOLNWSEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B3202272.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3202285.png)

![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3202329.png)

![N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202350.png)